5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952018
InChI: InChI=1S/C7H7BrN4/c1-12-7-4(3-10-12)2-5(8)6(9)11-7/h2-3H,1H3,(H2,9,11)
SMILES:
Molecular Formula: C7H7BrN4
Molecular Weight: 227.06 g/mol

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine

CAS No.:

Cat. No.: VC15952018

Molecular Formula: C7H7BrN4

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine -

Specification

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
IUPAC Name 5-bromo-1-methylpyrazolo[3,4-b]pyridin-6-amine
Standard InChI InChI=1S/C7H7BrN4/c1-12-7-4(3-10-12)2-5(8)6(9)11-7/h2-3H,1H3,(H2,9,11)
Standard InChI Key OWWXGHHSFPKJSS-UHFFFAOYSA-N
Canonical SMILES CN1C2=NC(=C(C=C2C=N1)Br)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Tautomerism

The molecular scaffold of 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-amine consists of a bicyclic system where a pyrazole ring (positions 1–3) is annulated to a pyridine ring (positions 4–6). The IUPAC name reflects the substitution pattern: a bromine atom at position 5, a methyl group at the pyrazole nitrogen (N1), and an amine group at position 6 of the pyridine ring . Tautomerism, a common feature in pyrazolopyridines, is precluded here due to the fixed methyl substitution at N1, stabilizing the 1H-tautomer over the 2H-form .

Molecular Properties

The compound’s molecular formula is C₇H₇BrN₄, with a molecular weight of 227.06 g/mol. Key physicochemical parameters include:

PropertyValueSource
Density1.8±0.1 g/cm³ (estimated)Analogous data
Boiling Point~287°C (extrapolated)Analogous data
LogP (Partition Coefficient)1.51 (predicted)
PSA (Polar Surface Area)30.71 Ų

The planar structure and electron-withdrawing bromine atom enhance its reactivity in cross-coupling reactions, making it a valuable intermediate in Suzuki-Miyaura and Buchwald-Hartwig aminations .

Synthetic Methodologies

Direct Cyclization Approaches

Early synthetic routes to pyrazolo[3,4-b]pyridines often relied on cyclocondensation of 5-aminopyrazoles with β-diketones or α,β-unsaturated carbonyl compounds. For 5-bromo-1-methyl derivatives, bromination at position 5 is typically achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation . A modified approach involves:

  • Methylation of Pyrazole N1: Treatment of 5-bromo-1H-pyrazolo[3,4-b]pyridin-6-amine with methyl iodide in DMF yields the N-methylated product.

  • Protection-Deprotection Strategies: Temporary protection of the C6 amine with tert-butoxycarbonyl (Boc) groups prevents side reactions during bromination .

Multicomponent Reactions

Recent advances employ one-pot multicomponent reactions (MCRs) for improved efficiency. For example, reacting N-methyl-1-(methylthio)-2-nitroethen-1-amine with aryl aldehydes and 3-aminopyrazole derivatives under microwave irradiation yields substituted pyrazolo[3,4-b]pyridines in 72–85% yields . This method reduces purification steps and enhances atom economy.

Physicochemical and Spectroscopic Profiling

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 8.64 (dd, J=1.59/4.44 Hz, 1H, pyridine-H), 8.56 (dd, J=1.53/8.02 Hz, 1H, pyrazole-H), 4.93 (s, 2H, NH₂) .

    • ¹³C NMR: Distinct signals at δ 152.1 (C5-Br), 144.3 (C3), and 38.2 (N-CH₃) .

  • Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 227.06 [M+H]⁺, with characteristic fragments at m/z 210.97 (loss of NH₂) and 149.03 (pyrazolo-pyridine core) .

Solubility and Stability

The compound demonstrates limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with no significant hygroscopicity.

Challenges and Future Directions

Key challenges include optimizing synthetic yields (>50% in current routes) and resolving solubility limitations via prodrug strategies. Future research should prioritize:

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents at C3 and C5 to enhance kinase selectivity .

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

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